Hirsuteine

Description

Contextual Overview of Monoterpenoid Indole (B1671886) Alkaloids (MIAs)

Hirsuteine belongs to the vast and structurally diverse family of monoterpenoid indole alkaloids (MIAs). mdpi.com MIAs are a prominent class of plant secondary metabolites, with over 3,000 identified compounds. mdpi.comresearchgate.net These alkaloids are predominantly found in plants of the Gentianales order, including the families Apocynaceae, Loganiaceae, and Rubiaceae. mdpi.com

MIAs are biosynthesized from the precursors tryptophan and secologanin. mdpi.com The intricate biosynthetic pathways lead to a wide array of chemical structures, which are often categorized into three main types: corynanthe, aspidosperma, and iboga. mdpi.com This structural diversity gives rise to a broad spectrum of biological activities, and many MIAs are recognized for their medicinal properties. nih.gov Well-known examples include the anticancer agents vinblastine (B1199706) and vincristine, the antihypertensive drug reserpine, and the antiarrhythmic ajmaline. mdpi.comnih.gov The significant pharmacological applications of MIAs underscore the importance of investigating lesser-known compounds within this family, such as this compound.

This compound as a Key Indole Alkaloid for Academic Investigation

This compound has been isolated from several plant species, most notably Uncaria rhynchophylla, a plant used in traditional medicine. nih.govmedchemexpress.com Its chemical formula is C22H26N2O3, with a molar mass of 366.461 g·mol−1. wikipedia.org

Initial research into this compound has revealed several promising bioactivities, positioning it as a valuable subject for further academic exploration. In vitro studies have demonstrated its role as an antagonist of nicotinic receptors. wikipedia.org Specifically, it has been shown to non-competitively block nicotine-mediated dopamine (B1211576) release. medchemexpress.comglpbio.com Further research has highlighted its neuroprotective potential, with studies indicating its ability to reduce glutamate-induced cytotoxicity in neuronal cells. caymanchem.com These findings have sparked interest in its potential applications for neurological and cerebrovascular disorders. researchgate.net

Pharmacokinetic studies in animal models have begun to shed light on the absorption, distribution, and metabolism of this compound. nih.govscienceopen.comnih.gov After oral administration in rats, this compound is metabolized into several compounds, with metabolites detected in plasma, urine, and bile. nih.govresearchgate.net This foundational research is crucial for understanding its behavior in a biological system and for designing future preclinical and clinical studies.

Current Research Gaps and Emerging Areas in this compound Scholarship

Despite the promising initial findings, significant research gaps remain in the understanding of this compound. A comprehensive elucidation of its mechanism of action for its various reported bioactivities is still needed. While its effect on nicotinic receptors is established, the downstream signaling pathways and molecular targets require more in-depth investigation.

The full spectrum of its pharmacological potential is also yet to be explored. While neuroprotective effects are a key focus, preliminary evidence suggests other activities, such as anti-inflammatory and cardiovascular effects, may exist. researchgate.netresearchgate.net Systematic screening for a wider range of biological activities could uncover new therapeutic applications.

Furthermore, the biosynthesis of this compound within the plant is an area ripe for investigation. Understanding the specific enzymes and regulatory mechanisms involved in its production could open avenues for biotechnological production through metabolic engineering in microbial hosts, a strategy being explored for other MIAs. mdpi.comnih.gov This could provide a more sustainable and scalable source of the compound for research and potential future development. The development of more efficient and enantioselective synthetic routes to obtain this compound is also an active area of chemical research. ub.edu

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H26N2O3 | medchemexpress.com |

| Molar Mass | 366.461 g·mol−1 | wikipedia.org |

| CAS Number | 35467-43-7 | medchemexpress.comcaymanchem.com |

| Synonym | 3-Epicorynantheine | caymanchem.com |

| Primary Source | Uncaria genus | medchemexpress.comglpbio.com |

Interactive Data Table: Investigated Bioactivities of this compound

| Bioactivity | Finding | Model System | Source |

|---|---|---|---|

| Nicotinic Receptor Antagonism | Non-competitively antagonizes nicotine-mediated dopamine release. | Rat pheochromocytoma cells | medchemexpress.comcaymanchem.com |

| Neuroprotection | Reduces glutamate-induced cytotoxicity. | Primary rat cerebellar granule neurons | caymanchem.com |

| Pharmacokinetics | Metabolized and distributed in plasma, urine, and bile. | Rats | nih.govresearchgate.net |

| Tissue Distribution | Detected in liver, kidney, heart, spleen, brain, and lung. | Mice | nih.gov |

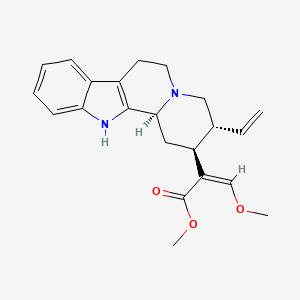

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C22H26N2O3 |

|---|---|

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

methyl (Z)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13-/t14-,17-,20-/m0/s1 |

Clé InChI |

TZUGIFAYWNNSAO-CPHCKLLXSA-N |

SMILES |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC |

SMILES isomérique |

CO/C=C(/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)\C(=O)OC |

SMILES canonique |

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC |

Synonymes |

hirsuteine hirsuteine hydrochloride hirsuteine, (3beta,16E)-isomer hirsuteine, (R-(R*,R*))-tartrate (1:1) salt |

Origine du produit |

United States |

Natural Occurrence and Botanical Origins of Hirsuteine

Identification in Uncaria Species

Uncaria rhynchophylla is a prominent botanical source of hirsuteine. spandidos-publications.com It is considered one of the major bioactive indole (B1671886) alkaloids present in this plant species. nih.govresearchgate.net Research has consistently isolated and identified this compound from the hooks and stems of U. rhynchophylla, often alongside its structural relative, hirsutine (B150204). nih.govnih.gov Studies focusing on the chemical profile of different Uncaria species have highlighted that U. rhynchophylla contains a significantly higher abundance of both this compound and hirsutine compared to many other species within the genus. researchgate.net

This compound has also been reported as a constituent of Uncaria sinensis. nih.gov This species is another member of the Uncaria genus utilized in traditional Chinese medicine. caringsunshine.com While perhaps more studied for other alkaloids, the presence of this compound in U. sinensis has been confirmed through phytochemical analyses. mdpi.comnih.gov

Commonly known as Cat's Claw, Uncaria tomentosa is another well-documented source of this compound. nih.govnih.gov This species, native to the Amazon rainforest, contains a complex mixture of phytochemicals, including a variety of indole and oxindole (B195798) alkaloids. wikipedia.org this compound is classified as one of the tetracyclic indoloquinolizidine alkaloids found in U. tomentosa. mdpi.com Its presence has been confirmed in analyses of the root and bark of the plant. researchgate.net

Co-occurrence with Related Indole Alkaloids in Plants

This compound rarely occurs in isolation. Within the Uncaria species, it is part of a complex mixture of structurally related indole alkaloids. The most frequently co-occurring compounds include hirsutine, with which it shares a close structural relationship. nih.gov Other commonly found alkaloids are rhynchophylline, isorhynchophylline, corynoxeine (B1451005), and isocorynoxeine (B1230319). researchgate.netnih.gov The specific ratio and combination of these alkaloids can differ between Uncaria species. researchgate.net The shared biosynthetic pathways of these monoterpenoid indole alkaloids lead to their concurrent presence in the plant tissues. mdpi.com

Isolation, Purification, and Characterization Methodologies

Advanced Chromatographic Separation Techniques

Chromatography plays a crucial role in separating hirsuteine from complex mixtures present in plant extracts. hilarispublisher.com Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a standard technique used for the purification and quantitative analysis of this compound. zobodat.atnih.govdoi.org It allows for the separation of this compound from other alkaloids and compounds based on their differential interactions with a stationary phase and a mobile phase. For instance, HPLC has been used to quantify indole (B1671886) and oxindole (B195798) alkaloids, including this compound, in different parts of Uncaria rhynchophylla. zobodat.at

In one study focusing on the preparative separation of alkaloids from Uncaria macrophylla, HPLC was used to verify the purity of isolated this compound. nih.gov The analysis was performed using a Shim-pack VP-ODS column with a gradient elution of methanol (B129727) and a 2 mM ammonium (B1175870) acetate (B1210297) solution (pH 8.0 with triethylamine). The detection wavelength was 241 nm, and the column temperature was maintained at 30 °C. nih.gov

Another application involved using HPLC to test the total content and purities of seven indole alkaloids, including this compound, separated by pH-zone-refining counter-current chromatography. doi.org An Agilent Extend C18 column was used with a gradient elution of acetonitrile (B52724) and a 0.015% diethylamine (B46881) aqueous solution, detected at 224 nm. doi.org

Table 1 summarizes typical HPLC parameters used for this compound analysis and purification.

| Parameter | Value/Description | Source |

| Column | Shim-pack VP-ODS (250 × 4.6 mm id) | nih.gov |

| Mobile Phase | Gradient of MeOH and 2 mM NH₄OAc (pH 8.0 with TEA) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 241 nm | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Column | Agilent Extend C18 (5 μm, 4.6 mm × 150 mm) | doi.org |

| Mobile Phase | Gradient of MeCN and 0.015% DEA aqueous solution | doi.org |

| Flow Rate | 1.0 mL/min | doi.org |

| Detection Wavelength | 224 nm | doi.org |

Ultra-High-Performance Liquid Chromatography (UPLC) Methodologies

UPLC offers advantages over conventional HPLC, including faster analysis time, higher sensitivity, and improved resolution, particularly when dealing with small sample volumes. nih.gov UPLC-MS/MS methods have been developed for the determination of this compound in biological matrices such as rat plasma and mouse blood. nih.govakjournals.comlatamjpharm.org

A UPLC-MS/MS method for the determination of this compound in rat plasma utilized a Waters Acquity UPLC system with a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40 °C. akjournals.com The mobile phase consisted of acetonitrile and water containing 0.1% formic acid, employing a gradient elution at a flow rate of 0.4 mL/min. akjournals.com Diazepam was used as an internal standard. akjournals.com This method demonstrated good linearity in the concentration range of 1–200 ng/mL and a lower limit of quantitation of 1 ng/mL. akjournals.com

Another UPLC-MS/MS method for the simultaneous determination of six Uncaria alkaloids, including this compound, in mouse blood used a Waters BEH C18 column (2.1 mm × 100 mm, 1.7 μm) at 40 °C. nih.gov The mobile phase was composed of 0.1% formic acid and acetonitrile with a gradient elution over 5.5 minutes. nih.gov This method required only 20 μL of blood sample and showed linearity in the range of 1–1000 ng/mL. nih.gov

Table 2 provides details on UPLC parameters used for this compound analysis.

| Parameter | Value/Description | Source |

| Instrument | Waters Acquity UPLC System | nih.gov |

| Column | Waters Acquity BEH C18 (1.7 μm, 2.1 mm × 100 mm) | nih.gov |

| Retention Time | 5.6757 min | nih.gov |

| Column | UPLC BEH C18 (1.7 μm, 2.1 mm × 50 mm, Waters, USA) | akjournals.com |

| Column Temperature | 40 °C | akjournals.com |

| Mobile Phase | Gradient of MeCN and water (0.1% formic acid) | akjournals.com |

| Flow Rate | 0.4 mL/min | akjournals.com |

| Internal Standard | Diazepam | akjournals.com |

| Concentration Range | 1–200 ng/mL | akjournals.com |

| LLOQ | 1 ng/mL | akjournals.com |

| Column | Waters BEH C18 (1.7 μm, 2.1 mm × 100 mm, Waters, USA) | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid and MeCN | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Sample Volume | 20 μL blood | nih.gov |

| Concentration Range | 1–1000 ng/mL | nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques are essential for confirming the structure of isolated this compound and gaining insights into its characteristics. hilarispublisher.comslideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules, including natural products like this compound. nih.govnd.edustanford.edu By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the arrangement of functional groups within the this compound molecule can be determined. nih.govnd.edu NMR data has been used to identify the structure of this compound after isolation. nih.govdoi.org Comparing NMR spectra of an isolated compound with known data for this compound is a common method for structural confirmation. informahealthcare.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis

LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry, making it invaluable for the identification, quantification, and structural characterization of this compound, especially in complex biological or plant extracts. nih.govnih.govjst.go.jp LC-MS/MS provides information on the molecular weight and fragmentation patterns of the analyte, which helps in confirming its identity. nih.govjst.go.jpnih.gov

UPLC-MS/MS, a more advanced form, has been successfully applied for the quantitative analysis of this compound in rat plasma and mouse blood. nih.govakjournals.comlatamjpharm.org The multiple reaction monitoring (MRM) mode in UPLC-MS/MS is used for sensitive and selective quantification by monitoring specific precursor-product ion transitions. nih.govakjournals.com For this compound, a common transition monitored is m/z 367 → 169.9. akjournals.com LC-MS analysis has also been used in studies investigating the biosynthesis and metabolism of this compound. researchgate.netspandidos-publications.comacs.org

Table 3 presents representative LC-MS/MS data for this compound.

| Parameter | Value/Description | Source |

| Instrument | Waters Xevo G2 Q-Tof | nih.gov |

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | ESI (Positive) | nih.govnih.gov |

| Precursor Adduct | [M+H]⁺ | nih.gov |

| Precursor m/z | 367.2016192 | nih.gov |

| MRM Transition | m/z 367 → 169.9 | akjournals.com |

| MRM Mode | Used for quantitative analysis | nih.govakjournals.com |

| Collision Energy | 6V | nih.gov |

| Characteristic Fragment Ions | m/z 144.08015, 170.09724746029713, 224.12781566089387, 298.1465708534183 | nih.govspandidos-publications.com |

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the stereochemistry of chiral molecules, including alkaloids like this compound. chiralabsxl.comtaylorandfrancis.commtoz-biolabs.comlibretexts.org CD measures the differential absorption of left and right circularly polarized light by a chiral substance. taylorandfrancis.commtoz-biolabs.comlibretexts.org The resulting CD spectrum provides information about the conformation and absolute configuration of the molecule. chiralabsxl.commtoz-biolabs.com Comparing the CD spectrum of an isolated compound to known CD data for this compound or its stereoisomers can help establish its absolute stereochemistry. chiralabsxl.commtoz-biolabs.com CD spectroscopy has been used in the characterization of alkaloids structurally related to this compound, supporting its utility in stereochemical assignments within this class of compounds. informahealthcare.com

Hirsuteine Biosynthesis and Enzymatic Pathways

Precursor-Product Relationships in Monoterpenoid Indole (B1671886) Alkaloid Biogenesis

The biosynthesis of all monoterpenoid indole alkaloids, including hirsuteine, originates from the condensation of tryptamine (B22526) and the iridoid monoterpene secologanin. nih.govwikipedia.orgnih.govjst.go.jp This key reaction, catalyzed by strictosidine (B192452) synthase, yields strictosidine, the universal precursor for this vast class of compounds. nih.govjst.go.jpmdpi.com Strictosidine possesses a 3S stereocenter, a configuration that is preserved in many downstream alkaloids. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov

From strictosidine, a cascade of enzymatic reactions unfolds to generate the diverse skeletons of MIAs. The pathway leading to this compound involves the formation of several key intermediates. Following the glucosidic cleavage of strictosidine by strictosidine β-glucosidase, the resulting aglycone undergoes spontaneous rearrangements to form intermediates like cathenamine (B1202132). nih.gov The enzyme tetrahydroalstonine (B1682762) synthase (THAS), a medium-chain dehydrogenase/reductase, then reduces cathenamine to form tetrahydroalstonine, a crucial branch-point intermediate. nih.gov this compound is a downstream product in this intricate biosynthetic grid, with its formation being dependent on the initial production of these foundational MIA structures.

Enzymatic Epimerization Processes

A significant feature in the biosynthesis of many MIAs is the inversion of the C3 stereocenter from the initial 3S configuration of strictosidine to a 3R configuration. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov This epimerization is essential for the synthesis of a subset of MIAs, including the direct precursor to certain spirooxindoles derived from this compound. The co-occurrence of 3S and 3R alkaloids, such as 3S-corynoxeine and 3R-hirsuteine, within the same plant species suggests that the 3R epimers are derived from their 3S counterparts. biorxiv.orgbiorxiv.org

Role of Oxidoreductase Enzymes

Recent research has identified an oxidase/reductase enzyme pair that catalyzes this critical epimerization step. researchgate.netbiorxiv.orgnih.govresearcher.life This process is hypothesized to occur through a sequential oxidation and stereoselective reduction mechanism. biorxiv.orgbiorxiv.orgbiorxiv.org An oxidase, often a flavin-dependent enzyme, first oxidizes the 3S-alkaloid at the C3 position, forming a 3-dehydro or iminium intermediate. biorxiv.orgbiorxiv.orgresearcher.life Subsequently, a reductase enzyme stereospecifically reduces this intermediate to yield the 3R-alkaloid. researchgate.netbiorxiv.orgbiorxiv.org These oxidoreductases are crucial for expanding the structural diversity of MIAs by enabling access to the 3R-configured compounds. ontosight.aicreative-enzymes.compatsnap.com

Stereochemical Selectivity and Interconversion of Isomers (e.g., 3S- to 3R- Alkaloids)

The enzymatic epimerization from 3S- to 3R-alkaloids is a highly controlled process that dictates the downstream biosynthetic fate of the molecule. The discovery of the iminium species, 20S-3-dehydrocorynantheidine, supports the hypothesis of an oxidation-reduction cascade for this isomerization. biorxiv.orgnih.govresearcher.life This two-enzyme system, comprising an oxidase and a reductase, exhibits broad substrate specificity, suggesting its involvement in the formation of numerous 3R-MIAs. researchgate.netbiorxiv.orgnih.govresearchgate.net The stereochemical outcome of the reduction step is critical, as it determines whether the 3S or 3R epimer is produced, thereby channeling the metabolic flow towards different classes of alkaloids. biorxiv.orgbiorxiv.orgbiorxiv.org

Cytochrome P450 Monooxygenase (CYP) Catalyzed Transformations

Cytochrome P450 monooxygenases (CYPs) are a versatile superfamily of heme-containing enzymes that play a pivotal role in the late stages of MIA biosynthesis, catalyzing a wide range of oxidative reactions. preprints.orgnumberanalytics.comnumberanalytics.comwikipedia.org These enzymes are responsible for the remarkable structural diversification of the basic indole alkaloid scaffolds, including the transformation of this compound into more complex structures. frontiersin.orgnih.gov

MsCYP72056-Mediated Oxidative Rearrangements to Spirooxindoles

A significant transformation of this compound is its conversion to spirooxindole alkaloids, a reaction catalyzed by the cytochrome P450 enzyme MsCYP72056, discovered in Mitragyna speciosa. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net This enzyme mediates an oxidative rearrangement of the indole ring of 3R-hirsuteine to form tetracyclic spirooxindole alkaloids. biorxiv.orgbiorxiv.org Specifically, MsCYP72056 has been shown to convert this compound into 3-epi-corynoxeine and isocorynoxeine (B1230319). nih.govresearchgate.netresearchgate.net This discovery was crucial in challenging the previous hypothesis that spirooxindole formation primarily occurred from 3S precursors. biorxiv.org

Catalytic Activity and Substrate Specificity of CYP Enzymes

CYP enzymes involved in MIA biosynthesis often exhibit high substrate specificity and catalytic efficiency. nih.gov MsCYP72056, for instance, shows a strict stereochemical preference for the 3R-configured this compound and does not recognize its 3S epimer. biorxiv.orgbiorxiv.org This highlights the precise molecular recognition that governs these biosynthetic pathways. The catalytic cycle of CYPs typically involves the binding of the substrate, followed by electron transfer from a redox partner (like NADPH-cytochrome P450 reductase) and the activation of molecular oxygen to carry out the oxidation reaction. preprints.orguniprot.org The substrate specificity of these enzymes is a key determinant of the final alkaloid profile within a plant species. numberanalytics.comnih.gov

Biosynthesis of Downstream Spirooxindole Alkaloids from this compound

This compound, a (3R)-secoyohimbane alkaloid, serves as a direct precursor for the biosynthesis of tetracyclic spirooxindole alkaloids. nih.govresearchgate.netbiorxiv.org The enzymatic conversion is primarily catalyzed by the cytochrome P450 enzyme MsCYP72056, which was discovered in Mitragyna speciosa. nih.govnih.govbiorxiv.org This enzyme specifically recognizes the (3R)-configuration of this compound and is unable to process its (3S) epimer, highlighting its stereospecificity. biorxiv.orgbiorxiv.org

In vivo and in vitro assays have demonstrated that MsCYP72056 oxidizes this compound to produce a pair of spirooxindole epimers. nih.gov The primary products of this enzymatic reaction are 3-epi-corynoxeine (a 3R, 7R spirooxindole) and isocorynoxeine (a 3S, 7S spirooxindole). nih.govresearchgate.netmpg.de The formation of these two stereoisomers from a single (3R)-precursor indicates that the enzyme facilitates the complex oxidative rearrangement that establishes the spiro center at C-7 and allows for isomerization at the C-3 position. nih.govfrontiersin.org The ratio of these products can be influenced by factors such as pH. nih.govmpg.de

The conversion of this compound represents a key branching point in the metabolic pathway, diverting the corynanthe-type scaffold towards the formation of a variety of spirooxindole alkaloids known for their significant biological activities, including the antihypertensive compounds corynoxeine (B1451005) and isocorynoxeine. nih.gov

Table 1: Enzymatic Conversion of this compound to Downstream Spirooxindoles

| Substrate | Enzyme | Products | Source Organism of Enzyme |

|---|

Biosynthetic Enzyme Engineering and Biocatalysis for Derivative Generation

The discovery of enzymes like MsCYP72056 has opened avenues for the biocatalytic production of valuable spirooxindole alkaloids. nih.govfrontiersin.org However, a significant challenge is that many natural biosynthetic enzymes exhibit a narrow substrate scope, which limits their application for producing a wide range of compounds, a strategy known as collective biosynthesis. biorxiv.orgbiorxiv.orgacs.org For instance, MsCYP72056 is highly specific for (3R)-tetracyclic precursors like this compound and hirsutine (B150204), and shows limited or no activity towards pentacyclic or (3S) precursors. biorxiv.orgbiorxiv.org

To overcome these limitations, researchers have turned to biosynthetic enzyme engineering and biocatalysis to generate novel derivatives. biorxiv.orgacs.org Protein engineering strategies, including rational design, active site saturation mutagenesis, and directed evolution, have been successfully employed to expand the substrate scope and even introduce new-to-nature chemistry. biorxiv.orgbiorxiv.orginnovationnewsnetwork.com

A notable success in this area involves the engineering of enzymes that work in concert with spirooxindole-forming P450s. In one study, a medium-chain dehydrogenase/reductase (MDR) from Rauvolfia verticillata, RvDTR, was engineered. biorxiv.org While the wild-type RvDTR was highly specific, structure-guided protein engineering significantly expanded its substrate recognition capabilities. biorxiv.orgacs.org This engineered enzyme, when used in a biosynthetic platform with other enzymes including the P450, enabled the collective biosynthesis of 12 different tetracyclic and pentacyclic spirooxindole natural products. biorxiv.orgacs.orggenscript.comnih.gov

Furthermore, these engineered biocatalytic systems can be used for precursor-directed biosynthesis. By feeding chemically synthesized, modified precursors (e.g., halogenated tryptamines) to host organisms like Nicotiana benthamiana that express the engineered enzyme pathways, new-to-nature derivatives can be created. biorxiv.orgbiorxiv.org This approach has been successfully used to produce novel fluorinated and deuterated spirooxindole alkaloids, demonstrating a powerful strategy for generating diverse molecular collections for drug discovery and other applications. biorxiv.orgacs.org This combination of enzyme discovery, protein engineering, and biocatalysis provides a sustainable and versatile platform for producing complex natural products and their analogs. biorxiv.orgacs.orgresearchgate.net

Table 2: Examples of Engineered Biocatalysis for Spirooxindole Derivative Generation

| Application | Approach | Key Enzymes Involved | Outcome |

|---|---|---|---|

| Collective Biosynthesis | Structure-guided protein engineering of a reductase to expand substrate scope. | Engineered RvDTR, MsCYP72056 | Production of 12 different tetracyclic and pentacyclic spirooxindole natural products from a single platform. biorxiv.orgacs.org |

Table of Mentioned Compounds

| Name | Type |

| This compound | Corynanthe-type Indole Alkaloid |

| Hirsutine | Corynanthe-type Indole Alkaloid |

| Isocorynoxeine | Spirooxindole Alkaloid |

| Corynoxeine | Spirooxindole Alkaloid |

| 3-epi-corynoxeine | Spirooxindole Alkaloid |

| Rhynchophylline | Spirooxindole Alkaloid |

| Tryptamine | Indoleamine Precursor |

| MsCYP72056 (3eCIS) | Cytochrome P450 Enzyme |

| RvDTR | Medium-chain Dehydrogenase/Reductase Enzyme |

Synthetic Chemistry Approaches to Hirsuteine and Its Analogues

Total Synthesis Strategies

The complete chemical synthesis of Hirsuteine from simple, commercially available starting materials has been approached through various innovative strategies. These routes are often characterized by key bond-forming reactions that efficiently construct the core heterocyclic system.

A notable strategy in the synthesis of the this compound scaffold involves the use of phosphine-catalyzed annulation reactions. While the total synthesis of the closely related alkaloid (±)-hirsutine has been explicitly detailed using this method, the approach is directly relevant to this compound due to their structural similarity. A key step in this synthesis is the phosphine-catalyzed [4+2] annulation of an imine with an allenoate, which has proven to be a premier methodology for constructing functionalized 1,2,5,6-tetrahydropyridine rings. nih.gov

Table 1: Key Steps in the Phosphine-Catalyzed Synthesis of the Hirsutine (B150204)/Hirsuteine Core

| Step | Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|---|

| 1 | Indole-2-carboxaldehyde | Boc₂O, DMAP, Et₃N | Protection of indole (B1671886) nitrogen | N-Boc-indole-2-carboxaldehyde |

| 2 | N-Boc-indole-2-carboxaldehyde | o-NsNH₂, TiCl₄, Et₃N | Formation of imine | N-(o-nosyl)imine (used in situ) |

The reductive photocyclization of enamides stands as a powerful and historically significant method in alkaloid synthesis, including the first total synthesis of (±)-Hirsuteine reported by Ninomiya and colleagues in 1987. pharm.or.jpst-andrews.ac.ukcrossref.org This photochemical strategy allows for the construction of complex nitrogen-containing heterocyclic systems through the formation of a key carbon-carbon bond. pharm.or.jp

The general mechanism involves the irradiation of an enamide, which can lead to cyclization under reductive, oxidative, or non-oxidative conditions. clockss.org For the synthesis of this compound, a reductive pathway is employed. pharm.or.jp This process typically involves irradiating the enamide precursor with a high-pressure mercury lamp. clockss.org The key step is the light-induced 6π-electrocyclic ring closure of the enamide, which forms the crucial C-ring of the tetracyclic indole framework. researchgate.net This methodology has been successfully applied to the synthesis of several monoterpenoid indole alkaloids, including ajmalicine (B1678821) and this compound. pharm.or.jp The versatility of enamide cyclizations has been further demonstrated in the total synthesis of various other complex alkaloids. nih.gov

Table 2: General Scheme of Reductive Enamide Photocyclization

| Phase | Description | Intermediate/Product |

|---|---|---|

| 1. Excitation | The enamide is irradiated with UV light. | Excited state enamide |

| 2. Cyclization | Electrocyclic ring closure occurs to form a new C-C bond. | Cyclic intermediate |

Partial Synthesis of this compound Derivatives and Related Alkaloids

Partial synthesis, which involves the chemical modification of the natural product itself or a closely related intermediate, is a vital approach for generating novel analogues for structure-activity relationship studies.

The Polonovski reaction provides a classic and effective method for the functionalization of tertiary amines, a common feature in alkaloids like this compound. chemistry-reaction.com The reaction proceeds through the activation of a tertiary amine N-oxide, typically with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). chemistry-reaction.comnumberanalytics.combme.hu This activation leads to the formation of an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further rearrangement. chemistry-reaction.com

First reported in 1927, this reaction allows for the cleavage of an alkyl group from the nitrogen atom, a process known as N-demethylation in the case of N-methyl amines. chemistry-reaction.comnumberanalytics.com The mechanism is believed to involve a nih.govnih.gov-sigmatropic rearrangement. numberanalytics.com In the context of this compound, the tertiary nitrogen (N4) can be oxidized to the corresponding N-oxide. Treatment of this N-oxide with acetic anhydride would initiate the Polonovski rearrangement, leading to the formation of an enamine or an iminium ion, which serves as a versatile intermediate for introducing new functional groups. This strategy has been employed for the N-demethylation of various opiate alkaloids, offering an alternative to methods that use more toxic reagents. nih.gov This approach could be used to generate a library of this compound derivatives by varying the nucleophiles that intercept the reactive intermediate.

Development of Sustainable Synthetic Methodologies

Modern organic synthesis places a strong emphasis on the principles of green chemistry, aiming to design processes that are environmentally benign, energy-efficient, and minimize waste. scilit.comajgreenchem.com The synthesis of complex molecules like this compound is an area where these sustainable methodologies can have a significant impact.

Key green synthetic strategies applicable to alkaloid synthesis include the use of unconventional energy sources like microwave irradiation and ultrasound, as well as the implementation of solvent-free reaction conditions and the use of greener solvents. scilit.comresearchgate.net Microwave-assisted organic synthesis (MAOS), for instance, can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts by providing rapid and uniform heating. ajgreenchem.comresearchgate.net This technique is particularly effective for reactions involving polar transition states, which are common in the synthesis of heterocyclic compounds. ajgreenchem.com

Another promising approach is the use of microreactor technology. bme.hu Performing reactions in continuous flow microreactors offers superior control over reaction parameters like temperature and mixing, enhancing safety, especially for potentially hazardous reactions like oxidations. bme.hu For example, the N-oxidation of heterocyclic compounds and subsequent Polonovski rearrangement have been successfully carried out in microreactors, demonstrating improved conversions and safety profiles compared to batch processes. bme.hu Adopting such technologies for the synthesis of this compound and its analogues could lead to more efficient, safer, and environmentally responsible production of these valuable compounds. mdpi.com

Table 3: Comparison of Conventional vs. Sustainable Synthetic Techniques

| Technique | Conventional Method | Sustainable Alternative (e.g., MAOS) | Key Advantages of Alternative |

|---|---|---|---|

| Heating | Oil bath, heating mantle (slow, inefficient) | Microwave irradiation | Rapid, uniform heating; reduced reaction times; higher yields. ajgreenchem.com |

| Solvents | Often uses hazardous/volatile organic solvents | Solvent-free conditions or green solvents (water, ionic liquids) | Reduced waste and environmental impact. scilit.comajgreenchem.com |

| Reaction Scale | Batch processing | Continuous flow microreactors | Enhanced safety, precise control, easier scale-up. bme.hu |

| Energy Use | Often high due to long reflux times | Minimized | Greater energy efficiency. ajgreenchem.comnih.gov |

Molecular and Cellular Pharmacological Mechanisms of Hirsuteine

In Vitro Anti-Proliferative and Apoptotic Mechanisms in Malignant Cells

Hirsuteine, an indole (B1671886) alkaloid, has demonstrated notable anti-proliferative capabilities in various malignant cell lines. proquest.comnih.gov Its mechanism of action involves the suppression of cancer cell growth by inducing programmed cell death and halting the cell division cycle. spandidos-publications.comnih.gov Research indicates that this compound's effects are concentration- and time-dependent, effectively reducing the viability and colony formation ability of cancer cells while showing minimal toxicity to non-cancerous cell lines. spandidos-publications.comnih.gov The molecular underpinnings of these anti-cancer effects involve the modulation of key regulatory pathways that control cell proliferation and survival. proquest.comnih.gov

Cell Cycle Arrest (e.g., G0/G1 and G2/M Phases) and Associated Cyclin/CDK Modulation

A primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of cell cycle arrest, a process that stops cell division at specific checkpoints. nih.govpeerj.com The cell cycle is a tightly regulated process involving distinct phases (G0/G1, S, and G2/M) controlled by complexes of cyclins and cyclin-dependent kinases (CDKs). nih.govspringermedizin.de Disruption of this cycle is a key strategy in cancer therapy. nih.gov

Studies have shown that this compound can induce cell cycle arrest at different phases depending on the cancer cell type.

G0/G1 Phase Arrest: In human non-small cell lung cancer (NSCLC) NCI-H1299 cells and T-cell leukemia Jurkat clone E6-1 cells, this compound treatment leads to an accumulation of cells in the G0/G1 phase. proquest.compeerj.comnih.gov This arrest is associated with the downregulation of specific regulatory proteins, namely cyclin E and CDK2. proquest.comnih.govnih.gov

G2/M Phase Arrest: In human breast cancer MDA-MB-453 cells and chronic myeloid leukemia (CML) cells, this compound induces arrest at the G2/M checkpoint. nih.govspandidos-publications.comkoreascience.kr This is accompanied by a marked decrease in the protein levels of cyclin B1 and CDK1 (also known as CDC2). nih.govspandidos-publications.comnih.govkoreascience.kr

This targeted disruption of the cell cycle machinery prevents malignant cells from proceeding with DNA synthesis and mitosis, thereby inhibiting their proliferation. nih.govspandidos-publications.com

Table 1: Effect of this compound on Cell Cycle and Regulatory Proteins in Malignant Cells

| Cell Line | Cancer Type | Arrest Phase | Downregulated Proteins |

|---|---|---|---|

| NCI-H1299 | Non-Small Cell Lung Cancer | G0/G1 | Cyclin E, CDK2 proquest.comnih.govnih.gov |

| Jurkat Clone E6-1 | T-Cell Leukemia | G0/G1 | N/A |

| MDA-MB-453 | Breast Cancer | G2/M | Cyclin B1, CDK1 nih.govspandidos-publications.com |

| K562 & K562/G01 | Chronic Myeloid Leukemia | G2/M | Cyclin B1, CDC2 (CDK1) nih.govkoreascience.kr |

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Beyond halting cell proliferation, this compound actively promotes programmed cell death, or apoptosis. peerj.com Apoptosis is a crucial process for eliminating damaged or unwanted cells and can be initiated through two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. semanticscholar.orgthermofisher.comnih.gov Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. nih.gov

This compound has been shown to robustly induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. proquest.comnih.govpeerj.com The underlying mechanisms primarily involve the activation of the intrinsic mitochondrial pathway, characterized by changes in key regulatory proteins and the release of mitochondrial components. proquest.compeerj.com

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). frontiersin.orgnih.gov The ratio between these opposing proteins is a critical determinant of a cell's fate, with a higher Bax/Bcl-2 ratio favoring apoptosis. peerj.comresearchgate.net

Research has consistently demonstrated that this compound treatment alters this crucial balance in malignant cells. It leads to the downregulation of the anti-apoptotic Bcl-2 protein and the simultaneous upregulation of the pro-apoptotic Bax protein. proquest.comspandidos-publications.comnih.govpeerj.com This shift disrupts the protective function of Bcl-2, promoting the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic cascade. peerj.comfrontiersin.org

The increased Bax/Bcl-2 ratio induced by this compound leads to the release of cytochrome c from the mitochondria into the cytoplasm. proquest.comspandidos-publications.compeerj.com In the cytoplasm, cytochrome c participates in the formation of a protein complex called the apoptosome, which in turn activates an initiator caspase, caspase-9. researchgate.netresearchgate.net

Activated caspase-9 then triggers a downstream cascade by cleaving and activating effector caspases, most notably caspase-3. proquest.comspandidos-publications.compeerj.comresearchgate.net Cleaved caspase-3 is the primary executioner of apoptosis, responsible for dismantling the cell by degrading various cellular proteins. spandidos-publications.comresearchgate.net Studies confirm that this compound treatment significantly increases the levels of cytoplasmic cytochrome c, cleaved caspase-9, and cleaved caspase-3 in cancer cells. proquest.comspandidos-publications.comnih.govpeerj.com

Table 2: this compound's Impact on Key Apoptotic Proteins

| Protein | Function | Effect of this compound |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation proquest.comspandidos-publications.comnih.govpeerj.com |

| Bax | Pro-apoptotic | Upregulation proquest.comspandidos-publications.comnih.govpeerj.com |

| Cytochrome c | Apoptosome component | Increased cytoplasmic release proquest.comspandidos-publications.comnih.govpeerj.com |

| Caspase-9 | Initiator caspase | Upregulation/Cleavage proquest.comspandidos-publications.comnih.govpeerj.com |

| Caspase-3 | Effector caspase | Upregulation/Cleavage proquest.comspandidos-publications.comnih.govpeerj.com |

Targeting of Specific Molecular Pathways

In addition to its general effects on the cell cycle and apoptosis, this compound has been identified as an inhibitor of specific molecular pathways that are critical for cancer cell survival and proliferation.

Sphingosine (B13886) kinase 1 (SPHK1) is a lipid kinase that plays a significant role in cancer progression and chemotherapy resistance. nih.govkoreascience.krnih.gov It catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation. frontiersin.orgacs.org The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat". nih.govmdpi.comresearchgate.net In many cancers, this balance is shifted towards S1P, favoring tumor growth. koreascience.krmdpi.com

This compound has been identified as a novel and specific inhibitor of SPHK1, particularly in chronic myeloid leukemia (CML) cells. nih.govkoreascience.krnih.gov By directly inhibiting SPHK1 activity, this compound shifts the sphingolipid rheostat away from the pro-survival S1P and towards the accumulation of pro-apoptotic ceramide. nih.govkoreascience.kr This action disrupts critical survival signals, such as the SPHK1/S1P/S1PR1 and BCR-ABL/PI3K/Akt pathways in CML cells, contributing significantly to its anti-leukemic effects. nih.govkoreascience.krnih.gov Overexpression of SPHK1 has been shown to impair the anti-proliferative and apoptotic effects induced by this compound, confirming that SPHK1 is a direct target. nih.govkoreascience.krnih.gov

Interaction with BCR-ABL/PI3K/Akt Signaling Cascade

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is central to the pathogenesis of chronic myeloid leukemia (CML). A critical downstream effector of BCR-ABL signaling is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is essential for the proliferation and survival of leukemic cells. The activation of this pathway is a key step in BCR-ABL-mediated leukemogenesis.

While direct studies on this compound's effect on BCR-ABL are limited, research on the closely related indole alkaloid, hirsutine (B150204), provides significant insights. Hirsutine has been shown to suppress the PI3K/Akt signaling pathway in cancer cells. This inhibition is a crucial aspect of its anticancer activity. Given that the PI3K/Akt cascade is a requisite component for BCR-ABL-induced cellular transformation, the modulation of this pathway by related compounds suggests a potential mechanism for this compound in interfering with BCR-ABL-driven malignancies. The suppression of Akt and its downstream targets disrupts the pro-survival and proliferative signals that are hyperactive in CML and other BCR-ABL-positive leukemias.

Modulation of p53 Status (Wild-type and Mutant p53)

The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis, and its mutational status significantly influences cancer development and response to therapy. This compound has demonstrated a notable ability to exert anticancer effects in colorectal cancer (CRC) cells through a dual, opposing modulation of both wild-type p53 (wtp53) and mutant p53 (mutp53). nih.gov

In CRC cells expressing wtp53 (e.g., HCT-8), this compound activates the p53 pathway by enhancing the stability of the wtp53 protein. nih.gov It prolongs the protein's half-life, leading to an upregulation of the mRNA level of its downstream target, p21, a key cell cycle inhibitor. nih.gov This action enhances the natural tumor-suppressive function of wtp53. nih.gov

Conversely, in CRC cells harboring a common p53 mutation (e.g., SW620 cells with mutp53R273H), this compound facilitates the degradation of the mutant protein. nih.gov It promotes MDM2-mediated proteasomal degradation of mutp53, effectively depleting the oncogenic mutant protein. nih.gov This reduction in mutp53 levels helps to restore some wild-type-like properties, demonstrating that this compound's anticancer efficacy is independent of the p53 status and, in fact, tailored to it. nih.gov Knockdown of p53 in both cell types was found to significantly impair the growth-inhibitory effects of this compound, confirming that p53 signaling is a key target. nih.govmdpi.com

Table 1: Differential Effects of this compound on p53 in Colorectal Cancer Cells

| Cell Line | p53 Status | Effect of this compound | Molecular Outcome |

|---|---|---|---|

| HCT-8 | Wild-type (wtp53) | Enhances protein stability; prolongs half-life. nih.gov | Increased transcriptional activity; upregulation of p21 mRNA. nih.gov |

| SW620 | Mutant (mutp53R273H) | Induces MDM2-mediated proteasomal degradation. nih.gov | Depletion of mutp53 protein; restoration of some wild-type-like functions. nih.gov |

Induction of Autophagy in Cancer Cell Lines

Autophagy is a catabolic process involving the degradation of a cell's own components through lysosomal machinery, playing a complex, context-dependent role in cancer. Studies have confirmed that this compound is an inducer of autophagy in cancer cells. In investigations involving human colorectal cancer cell lines, treatment with this compound led to the induction of autophagy, which was identified as one of the mechanisms contributing to its anticancer effects. nih.govmdpi.com This process of autophagic cell death provides an alternative pathway for eliminating cancer cells, which can be particularly effective in tumors that are resistant to apoptosis. The ability of this compound to trigger autophagy highlights a key component of its multifaceted approach to inhibiting cancer cell growth. nih.gov

Neurobiological Mechanistic Investigations

Neuroprotective Mechanisms (e.g., Inhibition of Glutamate-Induced Cell Death, Ca2+ Influx Modulation)

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overstimulation of receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. nih.govcabidigitallibrary.org This excitotoxicity is largely driven by a dysregulation of intracellular calcium (Ca2+) homeostasis, where excessive Ca2+ influx triggers neuronal cell death pathways. mdpi.com Consequently, the modulation of Ca2+ influx is a key strategy for neuroprotection. nih.govmdpi.com

The related alkaloid hirsutine has been shown to exhibit Ca2+ channel blocking activity. nih.gov Specifically, it inhibits voltage-dependent Ca2+ influx, which is a critical step in neurotransmitter release and neuronal excitation. nih.gov By blocking these channels, such compounds can prevent the excessive rise in intracellular Ca2+ that leads to glutamate-induced damage. mdpi.com This mechanism provides a strong molecular basis for the observed neuroprotective potential of alkaloids from the Uncaria genus. The ability to modulate Ca2+ influx represents a direct mechanism to counteract the excitotoxic cascade initiated by high levels of glutamate.

Blood-Brain Barrier Permeability Studies

For a compound to exert a direct effect on the central nervous system, it must be capable of crossing the blood-brain barrier (BBB), a highly selective semipermeable border that separates circulating blood from the brain's extracellular fluid. Both in vivo and in vitro studies have been conducted to assess the BBB permeability of this compound.

An in vivo study in rats, who were orally administered a traditional medicine preparation containing this compound, confirmed its ability to penetrate the CNS. researchgate.netnih.gov Analysis using liquid chromatography-mass spectrometry revealed that this compound was detected in the brain tissue of the animals. researchgate.netnih.gov This finding demonstrates that this compound is absorbed into the bloodstream and successfully crosses the BBB to reach the brain. researchgate.net In vitro BBB models have further supported that this compound is capable of crossing brain endothelial cells. researchgate.net

Table 2: Summary of Blood-Brain Barrier Permeability Findings for this compound

| Study Type | Model | Finding | Implication |

|---|---|---|---|

| In Vivo | Rats orally administered yokukansan | This compound was detected in the brain tissue. researchgate.netnih.gov | This compound crosses the BBB under physiological conditions. |

| In Vitro | BBB model (co-culture of endothelial cells, pericytes, and astrocytes) | This compound was able to cross the brain endothelial cell layer. researchgate.net | Confirms the intrinsic capacity of the molecule to pass the cellular barrier. |

Other Biological Activities and Their Molecular Underpinnings

Beyond its effects on cancer and neuroprotection, this compound has been shown to interact with specific ion channels, leading to neuromodulatory activity. Research has identified that this compound acts as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Its mechanism of action involves directly blocking the ion permeation through the nAChR channel complex. nih.gov This action inhibits nicotine-mediated dopamine (B1211576) release, indicating a direct influence on neurotransmitter systems. nih.gov This specific molecular underpinning highlights a distinct pharmacological activity of this compound and contributes to its profile as a neuromodulatory agent.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. While the precise mechanisms are still under comprehensive investigation, preliminary evidence suggests that this compound may exert its effects through the regulation of transcription factors and pro-inflammatory mediators.

One of the central pathways in inflammation is mediated by Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. youtube.comresearchgate.net In inflammatory conditions, NF-κB is activated, leading to the increased expression of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govmdpi.com These cytokines play a pivotal role in amplifying the inflammatory cascade. nih.gov While direct studies on this compound's effect on this pathway are emerging, related compounds and the broader class of alkaloids often exhibit inhibitory effects on NF-κB activation, thereby reducing the production of TNF-α and IL-6. mdpi.com The anti-inflammatory actions of this compound are a significant area of ongoing research to delineate its specific molecular targets within this pathway.

Antioxidant Mechanisms

This compound has demonstrated notable antioxidant activity, primarily through the modulation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress. nih.govnih.gov Under conditions of oxidative stress, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes. nih.gov

Research on the closely related compound hirsutine has shown that it can disrupt the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2. nih.gov Keap1 normally sequesters Nrf2 in the cytoplasm, targeting it for degradation. By interfering with this interaction, hirsutine allows for the accumulation and nuclear translocation of Nrf2. nih.gov This, in turn, leads to the upregulation of a suite of phase II detoxifying and antioxidant enzymes. nih.govmdpi.com

Anti-Viral Activity

This compound has been identified as a potential anti-viral agent, with research primarily focusing on its activity against the dengue virus (DENV). nih.govmdpi.com The mechanism of action appears to be targeted at the later stages of the viral life cycle. nih.gov

Studies using time-of-drug-addition and time-of-drug-elimination assays with the related compound hirsutine have indicated that it does not inhibit the early steps of viral entry or viral genome replication. nih.gov Instead, the inhibitory effects are observed during the processes of viral particle assembly, budding, or the release of new virions from the host cell. nih.govmdpi.com This suggests that this compound may interfere with the complex interactions between viral proteins and host cell factors that are necessary for the formation and egress of mature viral particles. nih.gov

Further investigation into the precise molecular target of this compound within the viral replication cycle is ongoing. One potential target for anti-dengue therapeutics is the NS2B/NS3 protease, which is essential for processing the viral polyprotein into functional viral proteins. researchgate.net While direct inhibition of this protease by this compound has not yet been definitively demonstrated, it remains a plausible mechanism of action that warrants further exploration.

Anti-Diabetic Activity

The anti-diabetic properties of this compound are linked to its ability to improve insulin (B600854) sensitivity and glucose metabolism, primarily through the modulation of the PI3K/Akt signaling pathway. mdpi.comoncotarget.comnih.gov This pathway is central to the metabolic actions of insulin. nih.govmdpi.com

In states of insulin resistance, a hallmark of type 2 diabetes, the activation of the PI3K/Akt pathway is impaired. mdpi.com Research on hirsutine has shown that it can enhance the phosphorylation of Akt, a key downstream effector in this pathway. nih.gov The activation of Akt leads to a cascade of events that promote glucose uptake and utilization. nih.gov

A critical step in this process is the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane of insulin-sensitive tissues like skeletal muscle and adipose tissue. mdpi.com The presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the cell. mdpi.com By activating the PI3K/Akt pathway, this compound is thought to promote this translocation of GLUT4, thereby enhancing glucose uptake and lowering blood glucose levels. The precise interactions of this compound with the components of this signaling cascade are an active area of investigation.

Neuromodulatory Actions

This compound exhibits neuromodulatory effects within the central nervous system (CNS), with evidence pointing to its interaction with specific neurotransmitter receptors. A notable finding is the ability of this compound to inhibit the 5-HT3 receptor current. The 5-HT3 receptor is a ligand-gated ion channel that is widely distributed in the CNS and is involved in various physiological processes, including mood, cognition, and emesis.

The interaction of this compound with the 5-HT3 receptor suggests a potential role in modulating serotonergic neurotransmission. Serotonin (B10506) (5-HT) is a key neurotransmitter that regulates a wide range of brain functions, and its dysregulation is implicated in numerous psychiatric and neurological disorders. nih.gov

Furthermore, the interplay between the serotonergic and dopaminergic systems is well-established, with serotonin modulating dopamine release through various receptor subtypes. nih.govnih.gov By acting on 5-HT3 receptors, this compound may indirectly influence dopaminergic pathways, which are crucial for motor control, reward, and motivation. nih.gov The full spectrum of this compound's neuromodulatory actions and its effects on other CNS receptors and signaling pathways remain to be fully elucidated.

Multi-Drug Resistance (MDR) Reversal Mechanisms

A significant area of research for this compound is its potential to reverse multi-drug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1). nih.gov These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy. nih.gov

Studies on Uncaria alkaloids, including this compound, have demonstrated their ability to reverse ABCB1-mediated MDR. The proposed mechanism of action is through the inhibition of the drug efflux function of ABCB1. mdpi.com this compound is believed to act as a competitive inhibitor, binding to the drug-binding sites on the ABCB1 transporter. mdpi.com This competitive binding prevents the efflux of chemotherapeutic agents, leading to their increased intracellular accumulation and restored cytotoxicity against resistant cancer cells.

The ability of this compound to modulate the activity of ABCB1 without affecting its expression levels suggests a direct interaction with the transporter protein. This mechanism of MDR reversal holds promise for the development of this compound as an adjuvant therapy to enhance the efficacy of conventional chemotherapy in resistant cancers.

Table of Research Findings on this compound's Pharmacological Mechanisms

| Pharmacological Effect | Key Mechanism of Action | Molecular Targets/Pathways | Observed Effects |

| Anti-Inflammatory | Modulation of inflammatory pathways | NF-κB, TNF-α, IL-6 | Reduction of pro-inflammatory cytokine production |

| Antioxidant | Activation of the Keap1/Nrf2 pathway | Nrf2, HO-1, SOD, CAT | Upregulation of antioxidant enzymes, reduction of oxidative stress markers |

| Anti-Viral | Inhibition of late-stage viral lifecycle | Viral assembly, budding, or release | Reduced production of new viral particles (Dengue Virus) |

| Anti-Diabetic | Enhancement of insulin signaling | PI3K/Akt pathway, GLUT4 | Increased glucose uptake and utilization |

| Neuromodulatory | Interaction with neurotransmitter receptors | 5-HT3 receptor | Inhibition of serotonin receptor current, potential modulation of dopaminergic pathways |

| MDR Reversal | Inhibition of drug efflux pumps | ABCB1 (P-glycoprotein) | Increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Pharmacophores and Structural Elements for Biological Effects

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. columbiaiop.ac.in For hirsuteine, an indole (B1671886) alkaloid, its core structure and specific substituents are key determinants of its interactions with biological targets. wikipedia.orgresearchgate.net

Research indicates that the indole nucleus, a common feature in many biologically active compounds, is a critical pharmacophoric element for this compound. researchgate.netchemrxiv.org The specific arrangement of the tetracyclic ring system contributes to its binding affinity for various receptors. wikipedia.orgnih.gov

Studies have identified key structural features of this compound responsible for its diverse pharmacological activities:

Anti-leukemic Activity: The interaction of this compound with sphingosine (B13886) kinase 1 (SPHK1) is a key mechanism for its anti-leukemic effects. biomolther.org The molecule's ability to form close associations with specific amino acid residues within the SPHK1 binding pocket is crucial for its inhibitory action. biomolther.org

Anticancer Effects in Colorectal Cancer: this compound has shown the ability to inhibit cell growth and induce autophagy in colorectal cancer cells, irrespective of their p53 status. nih.gov This suggests that the fundamental structure of this compound is responsible for these broad anticancer activities. nih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. nih.govnih.govijpsjournal.com The specific spatial orientation of substituents can significantly affect how a molecule interacts with its biological target, influencing its efficacy and selectivity. nih.govijpsjournal.com

This compound possesses multiple chiral centers, leading to the existence of different stereoisomers. The biological activities of these isomers can vary significantly. For instance, the stereochemistry of related indole alkaloids is known to influence their pharmacological profiles. chula.ac.th The precise configuration of the ethylidene group and the stereocenters within the quinolizidine (B1214090) ring system of this compound are critical for its specific biological actions. wikipedia.org While detailed studies isolating and comparing the activity of all possible this compound stereoisomers are not extensively documented in the provided search results, the general principles of stereochemistry in drug action strongly suggest that the naturally occurring stereoisomer of this compound possesses the optimal configuration for its observed biological effects. nih.govnih.gov

Computational Approaches in SAR/QSAR Analysis

Computational methods are increasingly employed to analyze and predict the SAR and QSAR of compounds like this compound, accelerating the drug discovery process. researchgate.netnih.govnih.gov These in silico techniques provide valuable insights into the molecular interactions and bioactivity profiles of chemical entities. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction modes. asiapharmaceutics.infoijariie.comeuropeanreview.orgnih.govbiotechrep.ir This method has been applied to understand the interactions of this compound with its biological targets.

Interaction with Sphingosine Kinase 1 (SPHK1): Molecular docking studies have shown that this compound can dock into the binding pocket of SPHK1. biomolther.org It forms interactions with key amino acid residues such as Arg57, Glu86, Leu83, Glu343, and Arg191. biomolther.org Notably, Arg191 is a residue within the ATP-binding site, suggesting a mechanism for its inhibitory action. biomolther.org

Interaction with Butyrylcholinesterase (BChE): Docking studies have also been used to analyze the binding of this compound to BChE, helping to explain its inhibitory activity. mdpi.com The analysis reveals the specific binding sites and the affinity of this compound for the enzyme. mdpi.com

These docking studies provide a structural basis for the observed biological activities of this compound and guide the design of new analogs with potentially improved properties. asiapharmaceutics.infonih.gov

Predictive modeling uses computational algorithms to build models that can forecast the biological activity of compounds. researchgate.netnih.govslideshare.net QSAR models are a form of predictive modeling that establishes a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgtaylorfrancis.comslideshare.netnih.gov

For this compound and related alkaloids, QSAR models can be developed to predict their activity against various targets. nih.govmdpi.com By analyzing a dataset of compounds with known activities, these models can identify the physicochemical properties and structural descriptors that are most influential for a particular biological effect. nih.gov

While specific QSAR models for this compound are not detailed in the provided search results, the general applicability of these methods is well-established. longdom.orgnih.gov Such models, once validated, can be used for virtual screening of chemical libraries to identify new compounds with desired bioactivity profiles or to predict the activity of novel this compound derivatives. researchgate.netnih.govresearchgate.net

Metabolic Studies of Hirsuteine in Experimental Systems

Identification and Characterization of Major Metabolites

Metabolic investigations of hirsuteine in rats have revealed the presence of several metabolites in biological matrices such as plasma, urine, and bile. Following oral administration in rats, a number of metabolites have been detected. For instance, one study identified 13 metabolites in plasma, 21 in urine, and 8 in bile after a single oral dose of this compound. nih.gov

The major metabolic pathways identified for this compound include hydroxylation, glucuronidation, N-oxidation, and dehydrogenation. nih.govresearchgate.net

Hydroxylation Metabolites (e.g., 11-Hydroxythis compound)

Hydroxylation is a significant phase I metabolic reaction for this compound. A prominent hydroxylation metabolite identified in rats is 11-hydroxythis compound. researchgate.netcapes.gov.brnih.gov This metabolite has been detected in urine and bile following oral administration of this compound. researchgate.netcapes.gov.brnih.gov The formation of 11-hydroxythis compound is catalyzed by liver microsomes. researchgate.netcapes.gov.brnih.gov

Glucuronidation Metabolites

Glucuronidation represents a key phase II metabolic pathway for this compound metabolites. Studies have shown that hydroxylated metabolites, such as 11-hydroxythis compound, undergo glucuronidation. researchgate.netcapes.gov.brnih.govmdpi.com The resulting glucuronide conjugate, 11-hydroxythis compound-11-O-beta-D-glucuronide, has been identified as a major metabolite in rat urine and bile. nih.govresearchgate.netcapes.gov.brnih.gov This indicates that glucuronidation plays a significant role in the elimination of this compound metabolites, particularly facilitating their excretion in bile. researchgate.netcapes.gov.brnih.gov

Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are central to the phase I metabolism of many xenobiotics, including alkaloids like this compound. wikipedia.org Research indicates that CYP enzymes are involved in the metabolism of this compound in rat liver microsomes. researchgate.netcapes.gov.brnih.govmdpi.com Specifically, the 11-hydroxylation of this compound is catalyzed by rat liver microsomes, and this activity is inhibited by general CYP inhibitors like SKF-525A. researchgate.netcapes.gov.brnih.gov Further studies using specific inhibitors suggest that CYP2C enzymes are involved, at least in part, in the 11-hydroxylation of this compound. researchgate.netcapes.gov.brnih.gov

While studies on hirsutine (B150204) (a related alkaloid) have implicated CYP3A4 in its metabolism in human liver microsomes, research specifically on the human CYP enzymes involved in this compound metabolism is less detailed in the provided information. nih.gov However, the involvement of CYPs in the metabolism of related indole (B1671886) alkaloids suggests a similar role for this compound. mdpi.com

Methodologies for Metabolite Analysis and Identification

Various analytical techniques are employed to identify and characterize this compound metabolites in experimental systems. High-performance liquid chromatography (HPLC) has been used for the analysis of this compound and its metabolites in rat urine. researchgate.netcapes.gov.brnih.gov

More advanced techniques, such as ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS), have been utilized for comprehensive metabolite profiling and identification in rat plasma, urine, and bile. nih.govresearchgate.net This methodology allows for the detection of a wide range of metabolites and provides detailed information about their mass and fragmentation patterns, aiding in structural elucidation. nih.govresearchgate.netfrontlinegenomics.com

Spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have also been valuable in determining the structures of isolated metabolites. researchgate.netcapes.gov.brnih.gov LC/MS/MS techniques are considered powerful tools for metabolite separation and identification, particularly useful in preliminary studies. mdpi.com These techniques involve detecting precursor ions and acquiring MS2 spectra for structural characterization. mdpi.com

Advanced Analytical Techniques in Hirsuteine Research

Method Development and Validation for Hirsuteine Quantification

Developing reliable analytical methods for this compound quantification is crucial for accurate research findings. This involves optimizing chromatographic and mass spectrometric parameters and validating the method to ensure it meets specific performance characteristics like linearity, precision, accuracy, recovery, and assessment of matrix effects. europa.euwjarr.comajpaonline.comdemarcheiso17025.com

Chromatographic Parameters and Separation Optimization

Chromatographic separation of this compound from complex matrices, such as biological samples or plant extracts, is typically achieved using reversed-phase liquid chromatography. UPLC systems, with their smaller particle size columns, offer enhanced separation efficiency and speed compared to traditional HPLC. nih.govnih.gov

Commonly used columns include UPLC BEH C18 columns (e.g., 2.1 mm × 50 mm, 1.7 μm or 2.1 mm × 100 mm, 1.7 μm). nih.govakjournals.comnih.gov The mobile phase typically consists of a combination of acetonitrile (B52724) and water, often with the addition of a small percentage of an acidic modifier like formic acid (e.g., 0.1% formic acid) to improve peak shape and ionization in positive mode mass spectrometry. nih.govakjournals.comnih.gov Gradient elution is frequently employed to achieve optimal separation of this compound from co-eluting compounds within a reasonable run time. nih.govakjournals.comnih.gov Flow rates are typically in the range of 0.4 mL/min. nih.govakjournals.com Column temperature is often maintained at around 40°C. nih.govakjournals.com

For example, one UPLC gradient elution program for this compound analysis involved starting with 10% acetonitrile (containing 0.1% formic acid) for 0.2 min, increasing to 80% acetonitrile over 1.3 min, holding at 80% for 0.5 min, decreasing back to 10% over 0.5 min, and finally re-equilibrating at 10% for 1.5 min, resulting in a total run time of 4 minutes. nih.gov Another method used a gradient from 10% to 35% acetonitrile over 2.8 minutes, followed by holding and re-equilibration steps, with a total run time of 5.5 minutes. nih.gov

In micellar electrokinetic capillary chromatography (MEKC), the separation of this compound and hirsutine (B150204) has been achieved using a background electrolyte containing sodium dihydrogen phosphate, 2,6-dimethyl-β-cyclodextrin, mono-(6-ethylenediamine-6-deoxy)-β-cyclodextrin, and sodium cholate (B1235396) at pH 7.0. researchgate.netnih.gov

Mass Spectrometric Detection Parameters

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides highly selective and sensitive detection for this compound. Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of this compound. nih.govakjournals.comnih.gov Multiple Reaction Monitoring (MRM) mode is the preferred method for quantitative analysis, as it offers enhanced specificity by monitoring specific precursor-product ion transitions. nih.govakjournals.comnih.govcreative-proteomics.com

For this compound, a common precursor ion is m/z 367, and a characteristic product ion is m/z 169.9. nih.govakjournals.com Diazepam is frequently used as an internal standard in UPLC-MS/MS methods for this compound quantification, with a reported MRM transition of m/z 285.1 → 193.3. nih.govakjournals.com Another study used carbamazepine (B1668303) as an internal standard for quantifying this compound and its metabolites. nih.gov

Typical mass spectrometry parameters include a capillary voltage (e.g., 2.5 kV or 2.4 kV), source temperature (e.g., 150°C), and desolvation temperature (e.g., 500°C or 450°C). nih.govnih.gov Nitrogen is commonly used as the desolvation and cone gas. nih.govakjournals.comnih.gov

Validation Metrics (e.g., Linearity, Precision, Accuracy, Recovery, Matrix Effects)

Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. europa.euwjarr.comajpaonline.comdemarcheiso17025.com Key validation metrics for this compound quantification methods using techniques like UPLC-MS/MS include:

Linearity: The method's ability to produce results directly proportional to the concentration of the analyte within a defined range. europa.euwjarr.comajpaonline.comdemarcheiso17025.com Studies have reported good linearity for this compound in various matrices (e.g., tissue homogenates, plasma) over concentration ranges such as 2–5000 ng/g or 1–200 ng/mL, with correlation coefficients (r) typically greater than 0.995. nih.govakjournals.comresearchgate.net

Precision: The agreement among individual measurements when the method is applied repeatedly to a homogeneous sample. europa.euwjarr.comajpaonline.comdemarcheiso17025.com Both intra-day and inter-day precision are assessed. Reported relative standard deviations (RSD) for this compound precision are typically less than 15%, often below 10%. nih.govakjournals.comresearchgate.net

Accuracy: The closeness of agreement between the measured value and the true value. europa.euwjarr.comajpaonline.comdemarcheiso17025.com Accuracy is often expressed as the percentage recovery of known amounts of analyte added to a sample matrix. europa.euajpaonline.com Reported accuracy for this compound quantification methods is generally within the range of 90% to 110%. nih.govakjournals.comresearchgate.net

Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix. europa.euajpaonline.com Sample preparation techniques like protein precipitation with acetonitrile are commonly used for biological samples. nih.govakjournals.comnih.gov Reported average recoveries for this compound are typically above 70%, often exceeding 80%. nih.govakjournals.comresearchgate.net

Matrix Effects: The influence of components in the sample matrix on the ionization efficiency of the analyte. europa.eu Matrix effects are evaluated to ensure that the matrix does not significantly suppress or enhance the signal of this compound. Reported matrix effects for this compound analysis are generally within an acceptable range, indicating minimal interference from the sample matrix. nih.govakjournals.comresearchgate.net

Table 1: Summary of Validation Metrics for this compound Quantification Methods

| Validation Metric | Reported Range/Value | Source |

| Linearity (r) | > 0.995 (2–5000 ng/g in tissues) | nih.gov |

| > 0.995 (1–200 ng/mL in plasma) | akjournals.comresearchgate.net | |

| Precision (RSD) | Intra-day < 13.5%, Inter-day < 14.5% (tissues) | nih.gov |

| Intra-day ≤ 5.9%, Inter-day ≤ 7.7% (plasma) | akjournals.comresearchgate.net | |

| Accuracy (% Bias) | 90.9% - 110.1% (tissues) | nih.gov |

| 92.3% - 104.8% (plasma) | akjournals.comresearchgate.net | |

| Recovery (%) | > 73.0% (tissues) | nih.gov |

| > 84.2% (plasma) | akjournals.comresearchgate.net | |

| Matrix Effect (%) | 86.2% - 104.7% (tissues) | nih.gov |

| 99.6% - 108.6% (plasma) | akjournals.comresearchgate.net | |

| LLOQ | 2 ng/g (tissues) | nih.gov |

| 1 ng/mL (plasma) | akjournals.comresearchgate.net | |

| 5 ng/mL (rat plasma, UPLC-Q-TOF-MS) | nih.gov | |

| LOD | 0.3 ng/mL (plasma) | akjournals.com |

| 0.60 μg/mL (MEKC) | researchgate.netnih.gov | |

| LOQ | 2.17 μg/mL (MEKC) | researchgate.netnih.gov |

Application in Research Studies (e.g., Biosynthesis, Metabolism, In Vitro Biological Assays)

Advanced analytical techniques, particularly LC-MS-based methods, are indispensable in various research studies involving this compound.